4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate
Description
Properties
IUPAC Name |
2-chloro-1-hydroxy-3-methylpyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPGWIFWKMJRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knovenagel Condensation as the Initial Step
The synthesis of 4-amino-2-chloro-3-methylpyridin-1-ium-1-olate typically begins with a Knovenagel condensation between acetylacetaldehyde dimethyl acetal and malononitrile. This reaction, catalyzed by piperidinium acetate in toluene or methanol, produces a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene . The reaction proceeds at 15–25°C for 24 hours, achieving near-quantitative conversion when using a 1:1 molar ratio of reactants . Solvent selection is critical: toluene minimizes side reactions, while methanol accelerates the condensation but requires careful temperature control to prevent premature cyclization .
Acid-Catalyzed Cyclization to Pyridone Intermediate
The dicyano intermediates undergo acid-catalyzed cyclization in concentrated sulfuric acid at 50°C for 1.5 hours to form 3-cyano-4-methyl-2-pyridone . This step is highly exothermic, necessitating slow addition of the dicyano mixture to maintain temperatures below 50°C. The crude pyridone is isolated via water quenching and filtration, yielding 85–92% purity before further processing . Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic peaks at δ 2.25 (methyl group) and 2219 cm⁻¹ in infrared (IR) spectra (C≡N stretch) .
Chlorination with Phosphorus Oxychloride and Pentachloride
Chlorination of 3-cyano-4-methyl-2-pyridone employs a 10:1 mixture of POCl₃ and PCl₅ at reflux (115°C) for two hours . This dual-chlorinating system ensures complete conversion to 2-chloro-3-cyano-4-methylpyridine while minimizing hydrolysis byproducts. Excess POCl₃ is removed via distillation, and the product is extracted with methylene chloride, achieving 78–84% isolated yield . Comparative studies show that SOCl₂ alone results in lower yields (≤65%) due to incomplete substitution at the 2-position .
Hydrolysis and Amination Sequence
The 3-cyano group is hydrolyzed to a carboxamide using 98% sulfuric acid at 90°C for three hours, producing 2-chloro-3-carbamoyl-4-methylpyridine . Subsequent Hofmann degradation with aqueous NaOH and bromine at 70°C generates the primary amine. This two-step process achieves 89–93% overall yield, with the final product confirmed by mass spectrometry (m/z 158.585 corresponding to C₆H₇ClN₂O) .
Purification and Scalability Considerations
Industrial-scale synthesis requires short-path distillation under reduced pressure (0.1 mm Hg at 109°C) to remove dimers and unreacted intermediates . A wiped-film evaporator increases throughput, enabling batch sizes exceeding 60 kg with ≥98% purity . Residual chlorinating agents are neutralized with aqueous NaHCO₃, followed by recrystallization from ethanol/water (3:1 v/v) to meet pharmaceutical-grade standards .
Comparative Analysis of Synthetic Routes
The US6399781B1 protocol offers superior regioselectivity and scalability due to optimized chlorination conditions and distillation techniques . In contrast, the US6111112A method’s use of acetone introduces competing aldol side reactions, reducing overall efficiency .
Mechanistic Insights and Side-Reaction Mitigation
-
Knovenagel Side Products : Excess malononitrile leads to dimerization, forming 1,1,4,4-tetracyano-2-methylbutane, which is minimized by maintaining stoichiometric ratios .
-
Chlorination Selectivity : PCl₅ acts as a Lewis acid, polarizing the pyridone oxygen and directing electrophilic substitution to the 2-position .
-
Amination Challenges : Over-oxidation during Hofmann degradation is prevented by controlled bromine addition and pH monitoring (maintained at 10–12) .
Chemical Reactions Analysis
Types of Reactions:
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and various nucleophiles. Reaction conditions typically involve heating the mixture to facilitate the substitution.
Oxidation Reactions: Reagents such as sodium hypochlorite or hydrogen peroxide are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-thio-3-methylpyridin-1-ium-1-olate can be formed.
Oxidation Products: Imine derivatives are formed upon oxidation of the amino group.
Coupling Products: Biaryl compounds are formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Medicinal Chemistry
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate has been studied for its potential as a therapeutic agent. It serves as a precursor in the synthesis of various pharmaceuticals, including antiviral compounds. For instance, it plays a role in synthesizing HIV reverse transcriptase inhibitors, which are crucial for treating HIV infections .
Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on HIV replication, suggesting its utility in developing new antiviral therapies .
Biochemical Studies
The compound is used to investigate enzyme interactions due to its ability to act as both an inhibitor and activator depending on the target enzyme. Its structural attributes allow it to modulate biological pathways effectively.
Enzyme Inhibition Example
Research indicated that this compound could inhibit specific kinases involved in cancer cell proliferation, highlighting its potential in cancer therapy development.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It participates in various chemical reactions, including substitution and oxidation reactions.
Synthesis Pathways
Common reactions involving this compound include:
- Substitution Reactions: The amino group can react with electrophiles to form new derivatives.
- Oxidation Reactions: This compound can be oxidized to yield various oxides, expanding its utility in synthetic pathways.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The target compound is significantly lighter than substituted phenylpyridine derivatives (e.g., 466–545 g/mol), reflecting its simpler substituent profile .
- Melting Points : The inferred range (~270–290°C) aligns with substituted pyridines (e.g., 268–287°C for phenylpyridines), suggesting similar thermal stability .
- Solubility : The zwitterionic nature likely enhances solubility in polar solvents compared to neutral phenylpyridines but less than hydrochloride salts (e.g., ) .
Spectroscopic and Crystallographic Features
- IR/NMR: The amino group in the target compound would show N-H stretching ~3300 cm⁻¹ (IR) and δH ~5–6 ppm (¹H NMR), comparable to phenylpyridines . Chloro and methyl groups would align with δCl ~3.5 ppm and δCH₃ ~2.1 ppm .
- Crystallography: Pyridinium olates (e.g., ) exhibit monoclinic packing (space group P21/c) with hydrogen-bonded networks, a pattern expected for the target compound .
Research Findings and Limitations
- Synthesis : Substituted pyridines in –4 achieve 67–81% yields, implying feasible scalability for the target compound with optimized conditions.
- Contradictions : highlights larger substituents (e.g., benzoyl) reducing solubility, whereas the target compound’s smaller groups may improve it—a hypothesis requiring experimental validation.
- Computational Gaps : DFT studies () could predict electronic properties but are absent in current literature for this compound.
Biological Activity
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a chloro substituent, and a methyl group on the pyridine ring. These characteristics contribute to its diverse biological activities, making it a valuable candidate for various therapeutic applications.
The synthesis of this compound typically involves the oxidation of the amino group followed by hydrolysis. The starting material is 2-chloro-3-amino-4-methylpyridine, which undergoes specific chemical reactions including substitution, oxidation, and coupling reactions.
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Chloro substituent can be replaced by nucleophiles like amines or thiols. |
| Oxidation/Reduction | Amino group can be oxidized to form imines or reduced to primary amines. |
| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions with boronic acids. |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, acting as either an inhibitor or activator of enzymes. These interactions can influence various cellular processes such as signal transduction and metabolism.
Antimicrobial Activity
Research indicates that compounds similar to 4-Amino-2-chloro-3-methylpyridin-1-ium have demonstrated antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .
Anti-Cancer Potential
The compound has been investigated for its anti-cancer properties, particularly in relation to its interaction with PRMT5 (protein arginine methyltransferase 5) and its substrate adaptor proteins. Inhibition of PRMT5 has been linked to synthetic lethality in cancer cells lacking MTAP (methylthioadenosine phosphorylase), indicating that 4-Amino-2-chloro-3-methylpyridin-1-ium could be explored as a therapeutic agent in oncology .
Enzyme Inhibition Studies
In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression. For example, modifications to the structure led to varying degrees of inhibition against HDAC (histone deacetylase) enzymes, which are critical in regulating gene expression and cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Inhibition of PRMT5 : A study identified a series of compounds that included pyridine derivatives with IC50 values indicating effective inhibition of PRMT5, suggesting that modifications to the pyridine structure could enhance potency against this target .
- Antitubercular Activity : Related compounds exhibited significant activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL, showcasing their potential in treating tuberculosis .
- HDAC Inhibition : Compounds similar to 4-Amino-2-chloro-3-methylpyridin-1-ium were tested for their ability to induce apoptosis in leukemic cells, demonstrating higher potency compared to established HDAC inhibitors .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via acylation of precursor imidazopyridinium salts. For example, 1-methyl-2-oxoimidazopyridinium perchlorate reacts with 4-chlorobenzoyl chloride in acetonitrile with triethylamine as a base. Optimization involves controlling stoichiometry (1:1 molar ratio), reaction time (1 h stirring followed by overnight incubation), and purification via recrystallization from isopropyl alcohol to achieve 60% yield .
- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature (room temperature minimizes side reactions), and acid scavengers (triethylamine neutralizes HCl byproducts) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Methodology :
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–9.9 ppm) and confirms substitution patterns .
- X-ray crystallography : Resolves bond lengths (e.g., C=O bonds ~1.23 Å) and angles (e.g., β = 102.38° in monoclinic systems). Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization .
Q. How are common impurities identified during synthesis?
- Methodology :
- HPLC-MS : Detects unreacted precursors (e.g., residual 4-chlorobenzoyl chloride) or byproducts (e.g., perchlorate salts).
- TLC monitoring : Uses silica gel plates with UV visualization to track reaction progress .
Advanced Research Questions
Q. How do weak intermolecular interactions influence the crystal packing of this compound?
- Methodology : Analyze hydrogen bonds (e.g., C–H⋯O, C–H⋯Cl) and π-π stacking using Mercury or VESTA. For example, C8–H8⋯O2 interactions (distance 3.291 Å) stabilize layers parallel to the b-axis .
- Data Interpretation : Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯Cl contacts account for 15% of crystal packing) .
Q. What strategies resolve discrepancies between experimental and computational structural data?
- Methodology :
- DFT optimization : Compare calculated bond lengths/angles (e.g., B3LYP/6-31G* level) with X-ray data. Discrepancies >0.05 Å suggest conformational flexibility or crystal-packing effects.
- Rietveld refinement : Adjusts for thermal motion or disorder in crystallographic models using SHELXL .
Q. How does the electronic structure of the pyridinium-olate moiety affect reactivity?
- Methodology :
- UV-Vis spectroscopy : Identifies charge-transfer transitions (e.g., λmax ~320 nm for ylide-like systems).
- Cyclic voltammetry : Measures redox potentials (e.g., E1/2 = −0.75 V vs. Ag/AgCl for reduction of the pyridinium ring) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Flow chemistry : Enhances reproducibility by controlling residence time and temperature.
- Crystallization screening : Identifies optimal solvents (e.g., isopropyl alcohol vs. ethanol) to avoid amorphous byproducts .
Data Contradiction Analysis
Q. Conflicting bond length measurements in crystallographic vs. DFT models: How to reconcile?
- Approach :
Validate experimental data by checking for twinning or absorption errors (e.g., using TWINLAW in SHELXL) .
Re-optimize computational models with dispersion-corrected functionals (e.g., ωB97X-D/def2-TZVP) to account for van der Waals interactions .
Q. Divergent NMR shifts in different solvents: Mechanistic implications?
- Analysis : Solvent polarity (e.g., DMSO vs. CDCl₃) alters hydrogen-bonding networks. For example, downfield shifts in DMSO-d₆ indicate strong solute-solvent interactions .
Software and Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
